molecular formula C22H17BrN2O3 B4060820 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B4060820
M. Wt: 437.3 g/mol
InChI Key: XKOKCNSMGUYPHK-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes. This compound is characterized by the presence of an amino group, a bromo-substituted dimethoxyphenyl group, and a carbonitrile group attached to the benzo[h]chromene core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives and malononitrile under basic conditions.

    Introduction of the bromo-dimethoxyphenyl group: This step involves the bromination of a dimethoxyphenyl precursor, followed by its coupling with the benzo[h]chromene core through a Suzuki-Miyaura cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Coupling Reactions:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the search for new anticancer, antiviral, or antimicrobial agents.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.

    Biological Studies: Researchers can study the biological activity of this compound to understand its effects on different biological systems, including its potential as a therapeutic agent.

    Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be compared with other similar compounds, such as:

    2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: This compound has a chloro group instead of a bromo group, which may result in different chemical reactivity and biological activity.

    2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may affect its solubility and interaction with biological targets.

    2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-26-18-9-15(17(23)10-19(18)27-2)20-14-8-7-12-5-3-4-6-13(12)21(14)28-22(25)16(20)11-24/h3-10,20H,25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOKCNSMGUYPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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